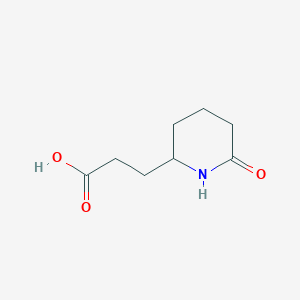

6-氧代-2-哌哆啶丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Oxo-2-piperidinepropanoic acid is a chemical compound with the molecular formula C8H13NO3 . It can be used as a reactant to synthesize functionalized β-lactam N-heterocycles via carboxymethylproline synthase catalyzed cyclization reactions .

Synthesis Analysis

The synthesis of 6-Oxo-2-piperidinepropanoic acid involves various chemical reactions. It has been used as a reactant to synthesize functionalized β-lactam N-heterocycles via carboxymethylproline synthase catalyzed cyclization reactions . More detailed information about the synthesis process might be found in specialized chemical literature.Molecular Structure Analysis

The molecular structure of 6-Oxo-2-piperidinepropanoic acid consists of a piperidine ring attached to a propanoic acid group . The molecular weight of this compound is 171.19 .Chemical Reactions Analysis

6-Oxo-2-piperidinepropanoic acid can participate in various chemical reactions. For instance, it has been used as a reactant in the synthesis of functionalized β-lactam N-heterocycles . Further details about its reactivity can be found in specific chemical literature.Physical And Chemical Properties Analysis

6-Oxo-2-piperidinepropanoic acid has a predicted density of 1.159±0.06 g/cm3 . Its melting point is 160-161 °C, and its predicted boiling point is 435.3±18.0 °C .科学研究应用

Biomarker for Pyridoxine-Dependent Epilepsy

6-Oxo-2-piperidinepropanoic acid, also known as 6-oxo-pipecolate (6-oxo-PIP), has been identified as a novel biomarker for pyridoxine-dependent epilepsy (PDE) . PDE is an early onset epileptic encephalopathy that shows dramatic clinical improvement following pyridoxine supplementation . The metabolite 6-oxo-PIP accumulates in substantial amounts in the blood, plasma, urine, and cerebral spinal fluid of individuals with PDE . A nonderivatized liquid chromatography tandem mass spectrometry-based method has been developed to quantify 6-oxo-PIP . This method could be used with few modifications in newborn screening programs .

Xanthine Oxidase Inhibitor

6-Oxo-2-piperidinepropanoic acid is a part of a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) that have been reported as remarkable xanthine oxidase inhibitors (XOIs) . Xanthine oxidase (XO) is an important target for the effective treatment of hyperuricemia-associated diseases . The key residues Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 could interact with ODCs by hydrogen bonds, π-π stackings, or hydrophobic interactions, which might be significant for the activity of these XOIs .

属性

IUPAC Name |

3-(6-oxopiperidin-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-2-6(9-7)4-5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLMTKMOITUNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2672577.png)

![N-(3-ethoxypropyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672579.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-butylacetamide](/img/structure/B2672581.png)

![2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2672584.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/no-structure.png)

![3-(2-oxobenzo[d]thiazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2672587.png)

![N-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2672588.png)